molecular formula C10H17N3O3 B13634083 2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide

2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide

Cat. No.: B13634083
M. Wt: 227.26 g/mol
InChI Key: OGFYFCBBEGVEKX-UHFFFAOYSA-N
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Description

2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a pyrrolidinone moiety, and a methylpentanamide backbone, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpentanoic acid with 2,5-dioxopyrrolidin-1-yl acetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinone moiety can interact with enzyme active sites. These interactions can modulate enzyme activity and influence biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide

InChI

InChI=1S/C10H17N3O3/c1-10(12,9(11)16)5-2-6-13-7(14)3-4-8(13)15/h2-6,12H2,1H3,(H2,11,16)

InChI Key

OGFYFCBBEGVEKX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C(=O)CCC1=O)(C(=O)N)N

Origin of Product

United States

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